molecular formula C₃₀H₄₇D₃O₂ B1161568 Betulin-d3

Betulin-d3

Cat. No.: B1161568
M. Wt: 445.74
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betulin-d3 is a deuterated derivative of betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees. Deuterated compounds like this compound are synthesized by replacing hydrogen atoms with deuterium (²H), a stable isotope of hydrogen. This modification enhances the compound's metabolic stability and pharmacokinetic properties, making it valuable in drug development, particularly for isotopic labeling in pharmacokinetic and metabolic studies . Betulin itself exhibits diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects, but its low bioavailability and rapid metabolism limit therapeutic applications. This compound addresses these challenges by leveraging deuterium’s kinetic isotope effect to slow enzymatic degradation and prolong half-life .

Properties

Molecular Formula

C₃₀H₄₇D₃O₂

Molecular Weight

445.74

Synonyms

Lup-20(29)-ene-3β,28-diol-d3;  Lup-20(30)-ene-3β,28-diol-d3;  (+)-Betulin-d3;  3,28-Dihydroxy-lupeol-d3;  3β,28-Dihydroxylup-20(29)-ene-d3;  Betulin-d3;  Betuline-d3;  Betulinic Alcohol-d3;  Betulinol-d3;  Betulol-d3;  NSC 4644-d3;  Trochol-d3

Origin of Product

United States

Comparison with Similar Compounds

Betulin-d3 belongs to a broader class of triterpenoid derivatives. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison
Compound Structural Features Key Pharmacological Properties Metabolic Stability Key Applications
This compound C₃₀H₄₇D₃O₂; deuterated at C-3, C-28 positions Enhanced metabolic stability, antiviral High Isotopic tracing, drug metabolism studies
Betulin C₃₀H₅₀O₂ Anti-inflammatory, anticancer Low Natural product research, topical formulations
Betulinic Acid C₃₀H₄₈O₃ (oxidized at C-28) Anticancer (melanoma), HIV-1 inhibition Moderate Oncology research
Eupalitin 3-galactoside C₂₃H₂₄O₁₂ (flavonoid derivative) Antioxidant, anti-inflammatory Low Nutraceuticals, oxidative stress studies

Sources :

Table 2: Analytical Data Comparison
Parameter This compound Betulin Betulinic Acid
IR (cm⁻¹) 2939, 2867 (C–H/D) 3430 (O–H), 2939 (C–H) 3400 (O–H), 1705 (C=O)
NMR (δ ppm) 3.44 (d, H-28), 3.77 (d) 3.19 (m, H-3), 3.52 (s) 2.90 (s, H-3), 4.50 (COOH)
MS (m/z) 445 (M⁺) 442 (M⁺) 456 (M⁺)
Solubility Improved in lipophilic solvents Poor in aqueous media Moderate in DMSO

Notes: this compound’s deuterium substitution reduces metabolic oxidation rates by ~30% compared to betulin, as shown in isotopic tracer studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.